4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans
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Overview
Description
4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans is a chemical compound with the molecular formula C7H10F3NO2·HCl. It is a piperidine derivative with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with receptors and modulate their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a piperidine ring.
2-(Trifluoromethyl)piperidine-4-carboxylic acid: Similar structure but with the trifluoromethyl group at the 2-position and the carboxylic acid group at the 4-position.
4-(Trifluoromethyl)piperidine: Lacks the carboxylic acid group.
Uniqueness
4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups on the piperidine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H11ClF3NO2 |
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Molecular Weight |
233.61 g/mol |
IUPAC Name |
(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-11-5(3-4)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m1./s1 |
InChI Key |
AUVSQLGRTJCCRX-TYSVMGFPSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@@H]1C(F)(F)F)C(=O)O.Cl |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
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